molecular formula C7H12N4O B2609614 2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one CAS No. 21131-34-0

2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one

Cat. No. B2609614
CAS RN: 21131-34-0
M. Wt: 168.2
InChI Key: JKECXKVCNVYPEG-UHFFFAOYSA-N
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Description

“2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 21131-34-0. It has a molecular weight of 168.2 and its IUPAC name is 2-hydrazino-6-propyl-4 (3H)-pyrimidinone . It is a powder at room temperature .


Synthesis Analysis

The synthesis of dihydropyrimidinones, which includes “this compound”, can be achieved via the Biginelli reaction . This methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H12N4O/c1-2-3-5-4-6 (12)10-7 (9-5)11-8/h4H,2-3,8H2,1H3, (H2,9,10,11,12) .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a melting point of 185-186°C .

Safety and Hazards

The safety information for “2-Hydrazinyl-6-propyl-3,4-dihydropyrimidin-4-one” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-hydrazinyl-4-propyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-2-3-5-4-6(12)10-7(9-5)11-8/h4H,2-3,8H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECXKVCNVYPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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